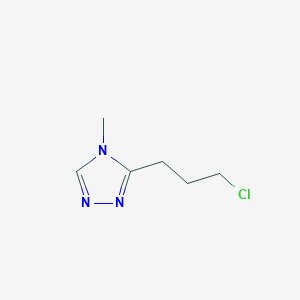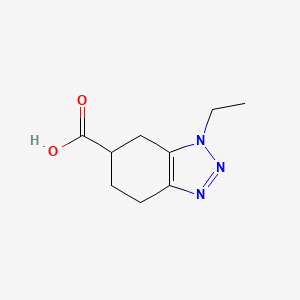![molecular formula C13H20O2 B13212022 [3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)
[3-(Propan-2-yl)-4-propoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)-4-propoxyphenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a propoxy group and a methanol group
Preparation Methods
The synthesis of [3-(Propan-2-yl)-4-propoxyphenyl]methanol typically involves several steps, including the introduction of the propoxy group and the methanol group to the phenyl ring. One common method involves the reaction of a suitable phenol derivative with propyl bromide under basic conditions to introduce the propoxy group. This is followed by the reduction of the resulting intermediate to introduce the methanol group. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
[3-(Propan-2-yl)-4-propoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Propan-2-yl)-4-propoxyphenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which [3-(Propan-2-yl)-4-propoxyphenyl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are influenced by the compound’s structure. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to [3-(Propan-2-yl)-4-propoxyphenyl]methanol include:
[3-(Propan-2-yl)-4-methoxyphenyl]methanol: Similar structure but with a methoxy group instead of a propoxy group.
[3-(Propan-2-yl)-4-ethoxyphenyl]methanol: Similar structure but with an ethoxy group instead of a propoxy group.
[3-(Propan-2-yl)-4-butoxyphenyl]methanol: Similar structure but with a butoxy group instead of a propoxy group. These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(3-propan-2-yl-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C13H20O2/c1-4-7-15-13-6-5-11(9-14)8-12(13)10(2)3/h5-6,8,10,14H,4,7,9H2,1-3H3 |
InChI Key |
QWLLJLYHQGANLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13211940.png)
![2-[3-(Aminooxy)azetidin-3-yl]acetic acid](/img/structure/B13211948.png)
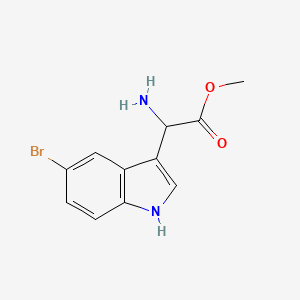
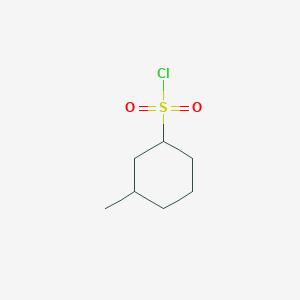
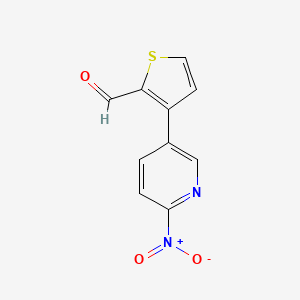
![4-Ethyl-6-methoxy-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13211984.png)
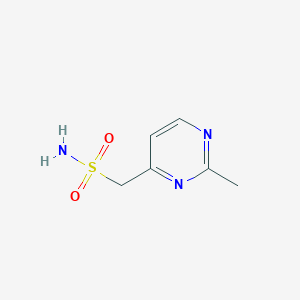
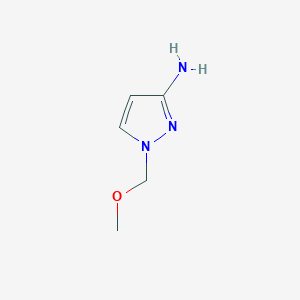
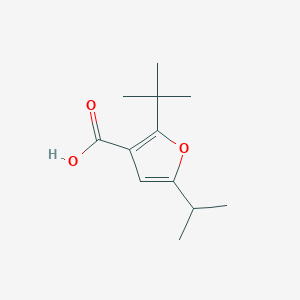
![5-Thia-8-azaspiro[3.6]decane](/img/structure/B13212007.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212019.png)
